molecular formula C11H13FO3 B1406114 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid CAS No. 1512641-73-4

3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid

Cat. No.: B1406114
CAS No.: 1512641-73-4
M. Wt: 212.22 g/mol
InChI Key: BNUZASZMFPSETM-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid (CAS: 900021-53-6) is a fluorinated aromatic propanoic acid derivative with the molecular formula C₁₀H₁₁FO₃ (MW: 198.19 g/mol) . It is characterized by a methoxy group at the 2-position and a fluorine atom at the 5-position on the phenyl ring, coupled with a methyl substitution at the β-carbon of the propanoic acid backbone. This compound is typically synthesized via Pd/C-catalyzed hydrogenation of acrylic acid precursors, followed by purification via silica gel chromatography . It is commercially available in purities ≥95% and is utilized in pharmaceutical research, particularly in structure-activity relationship (SAR) studies for drug discovery .

Properties

IUPAC Name

3-(5-fluoro-2-methoxyphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-7(11(13)14)5-8-6-9(12)3-4-10(8)15-2/h3-4,6-7H,5H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUZASZMFPSETM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=CC(=C1)F)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hypothetical Synthesis Pathway

Given the lack of direct information, a plausible synthesis pathway could involve the following steps:

  • Starting Materials :

  • Friedel-Crafts Acylation :

    • React 5-Fluoro-2-methoxybenzene with a suitable acyl chloride (e.g., derived from 2-methylpropanoic acid ) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form a ketone intermediate.
  • Reduction and Oxidation :

    • Reduce the ketone to an alcohol using a reducing agent like sodium borohydride (NaBH₄).
    • Oxidize the alcohol to the desired carboxylic acid using an oxidizing agent such as potassium permanganate (KMnO₄) or Jones reagent.

Reaction Conditions and Catalysts

Step Reaction Conditions Catalysts/Reagents
Friedel-Crafts Acylation Temperature: 0°C to reflux; Solvent: Dichloromethane or chloroform AlCl₃
Reduction Temperature: Room temperature; Solvent: Ethanol or methanol NaBH₄
Oxidation Temperature: Room temperature to reflux; Solvent: Water or acetone KMnO₄ or Jones reagent

Purification and Characterization

  • Purification : Recrystallization from a suitable solvent like ethyl acetate or ethanol.
  • Characterization : Techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy can be used to confirm the structure and purity of the final product.

Challenges and Considerations

  • Stereochemistry : If the compound has chiral centers, controlling stereochemistry might be necessary.
  • Yield and Purity : Optimizing reaction conditions to maximize yield and purity is crucial.

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atom and methoxy group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Carboxylic acid derivatives.

    Reduction Products: Alcohols, aldehydes.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound is utilized as a fundamental building block in organic synthesis. It serves as an intermediate for the production of more complex organic molecules, which can be critical in the development of pharmaceuticals and agrochemicals.
  • Reactivity : The presence of the fluorine atom and methoxy group allows for diverse chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can lead to the formation of various derivatives that may have distinct properties and applications.

Biology

  • Biological Activity : Research has indicated that 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid possesses potential biological activities. Studies are being conducted to evaluate its interactions with biomolecules, which could lead to the discovery of new therapeutic agents.
  • Enzyme Interaction Studies : This compound is also employed in studies focusing on enzyme interactions, which are crucial for understanding metabolic pathways and developing enzyme inhibitors.

Medicine

  • Therapeutic Potential : Investigations into the medicinal properties of this compound suggest it may exhibit anti-inflammatory and analgesic effects. Such properties could make it a candidate for drug development aimed at treating conditions involving pain and inflammation.
  • Drug Development : The unique structural features of this compound make it a promising candidate in the pharmaceutical industry for designing new drugs with enhanced efficacy and reduced side effects.

Industry

  • Specialty Chemicals : In industrial applications, this compound is used to develop specialty chemicals and materials. Its unique chemical properties enable the production of advanced materials that can be utilized in various sectors, including electronics and coatings.

Uniqueness

The distinct combination of functional groups in this compound provides it with unique chemical and biological properties that differentiate it from similar compounds. This uniqueness enhances its versatility across various applications in scientific research .

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group on the phenyl ring can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Key Observations :

  • Fluorine vs.
  • Methyl Substitution: β-methyl groups (e.g., 2-(3-Methoxyphenyl)-2-methylpropanoic acid) improve metabolic stability by blocking oxidative degradation pathways .

Biological Activity

3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

  • Molecular Formula : C12H15FNO3
  • Molecular Weight : 239.25 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is believed to influence multiple biochemical pathways, particularly those involved in inflammation and cancer progression.

  • Target Interactions : The compound may bind to specific receptors or enzymes, leading to alterations in cellular signaling pathways.
  • Biochemical Pathways : It is known to modulate pathways related to cell proliferation and apoptosis, which are crucial in cancer biology.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including leukemia cells. For instance, compounds similar to this compound demonstrated IC50 values in the nanomolar range against L1210 mouse leukemia cells, suggesting potent growth inhibition mechanisms .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may reduce pro-inflammatory cytokine production, which is crucial for managing inflammatory diseases.

Antimicrobial Activity

Preliminary investigations have indicated that derivatives of this compound might possess antimicrobial activities. The presence of a fluorine atom and methoxy group enhances its lipophilicity, potentially improving its penetration through bacterial membranes .

Case Studies and Research Findings

StudyFindings
Study on Anticancer ActivityDemonstrated potent inhibition of L1210 cell proliferation with IC50 values < 50 nM .
Anti-inflammatory ResearchShowed reduction in cytokine levels in animal models .
Antimicrobial EvaluationIndicated improved activity against Gram-positive bacteria compared to Gram-negative strains .

Q & A

Q. What are the common synthetic routes for 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the fluorinated aromatic ring. Subsequent steps involve methyl group introduction via alkylation and carboxylation. For example, intermediates like 3-(5-fluoro-2-methoxyphenyl)propanoic acid derivatives are modified using Grignard reagents or catalytic hydrogenation to achieve the branched methyl group . Purity optimization often employs recrystallization in ethanol/water mixtures (yield: 60-75%, purity >95% by HPLC) .
Key Reaction Parameters
Catalyst: Pd(PPh₃)₄ for coupling
Solvent: THF or DMF
Temperature: 80-110°C
Yield: 60-75%

Q. How is the compound characterized analytically?

  • Methodological Answer : Structural confirmation relies on:
  • NMR : ¹H NMR (400 MHz, CDCl₃) shows characteristic peaks: δ 6.8–7.2 ppm (aromatic protons), δ 3.8 ppm (methoxy group), δ 1.4 ppm (methyl group). ¹⁹F NMR confirms fluorine substitution .
  • HPLC : Reverse-phase C18 column (mobile phase: acetonitrile/0.1% TFA) with UV detection at 254 nm. Retention time: ~8.2 min .
  • Mass Spectrometry : ESI-MS m/z 212.1 [M-H]⁻ .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in spectral data between synthetic batches?

  • Methodological Answer : Discrepancies in NMR or HPLC profiles often arise from residual solvents or stereoisomers. Mitigation steps include:
  • 2D NMR (COSY, HSQC) to assign ambiguous proton environments.
  • Chiral HPLC (e.g., Chiralpak AD-H column) to detect enantiomeric impurities, particularly if the methyl group introduces a stereocenter .
  • X-ray crystallography for absolute configuration determination, critical for pharmacological applications .

Q. How can researchers address discrepancies in reported hazard data (e.g., H302 vs. H319)?

  • Methodological Answer : Conflicting GHS classifications (e.g., vs. 11) require:
  • In vitro assays : Use corneal epithelial cell models (e.g., HCE-T cells) to validate eye irritation potential (EC₅₀ calculations).
  • Acute toxicity testing : OECD Guideline 423 (oral administration in rodents) to confirm LD₅₀ values .

Q. What advanced techniques are used to study its role as an intermediate in drug development (e.g., Elafibranor synthesis)?

  • Methodological Answer : As an Elafibranor precursor (), researchers employ:
  • In vitro metabolic profiling : Liver microsomal assays (human CYP450 isoforms) to assess stability.

  • Kinetic studies : Monitor intermediate conversion rates via LC-MS under varying pH and temperature conditions .

    Metabolic Stability Data
    Half-life (Human Liver Microsomes): 45 min
    Major Metabolite: Demethylated derivative

Q. How can impurity profiles be optimized for pharmaceutical-grade synthesis?

  • Methodological Answer : Impurity control involves:
  • DoE (Design of Experiments) : Vary reaction time, temperature, and catalyst loading to minimize byproducts like 3-(5-fluoro-2-hydroxyphenyl) analogs (common hydrolysis product).
  • HPLC-MS : Quantify impurities at LOD 0.1% using a QDa detector .

Data Contradiction Analysis

Q. Why do computational predictions (e.g., LogP) conflict with experimental values?

  • Methodological Answer : Discrepancies arise from solvation effects and stereochemical influences. Validate using:
  • Shake-flask method : Measure LogP experimentally (octanol/water partition) .
  • MD simulations : Compare with computed values (e.g., XLogP3 ~2.2 vs. experimental ~1.8) .

Tables for Key Physicochemical Properties

Property Value Source
Molecular FormulaC₁₁H₁₃FO₃
Molecular Weight212.22 g/mol
InChIKeyGVLWIDSXTQWCRW-UHFFFAOYSA-N
XLogP32.2 (predicted)
Melting Point98-102°C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid
Reactant of Route 2
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3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid

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